

Application of 6-Dodecyne in Organic Synthesis: Detailed Notes and Protocols

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Compound of Interest

Compound Name: 6-Dodecyne

Cat. No.: B1360278

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Introduction

6-Dodecyne is a symmetrical internal alkyne that serves as a versatile building block in organic synthesis. Its C-C triple bond can participate in a variety of transformations, allowing for the construction of complex molecular architectures. This document provides detailed application notes and protocols for two key synthetic applications of **6-dodecyne**: the nickel-catalyzed C-H alkenylation of pyridines and the cobalt-catalyzed synthesis of quinolines. These methods highlight the utility of **6-dodecyne** in forming C-C and C-N bonds, which are fundamental in the synthesis of pharmaceuticals and functional materials.^[1]

Application 1: Nickel-Catalyzed C3-H Alkenylation of Pyridines

The selective functionalization of C-H bonds in heteroaromatic compounds is a significant challenge in organic synthesis. A novel nickel-catalyzed method allows for the C3-selective alkenylation of pyridines with internal alkynes like **6-dodecyne**. This reaction is particularly valuable as it can be applied to complex, biologically active molecules in late-stage functionalization, offering a direct route to previously inaccessible derivatives. The reaction proceeds with high regioselectivity, favoring the C3 position of the pyridine ring.

Quantitative Data

Entry	Pyridine Substrate	Alkyne	Catalyst System	Yield (%)	C3:C4:C2 Selectivity
1	Pyridine	6-Dodecyne	Ni(cod) ₂ /L ₁₀ /Al ⁱ Bu ₃ / ^t BuONa	85	>98:2:0
2	3-Methylpyridine	6-Dodecyne	Ni(cod) ₂ /L ₁₀ /Al ⁱ Bu ₃ / ^t BuONa	78	>98:2:0
3	4-Phenylpyridine	6-Dodecyne	Ni(cod) ₂ /L ₁₀ /Al ⁱ Bu ₃ / ^t BuONa	91	>98:2:0
4	2-Chloropyridine	6-Dodecyne	Ni(cod) ₂ /L ₁₀ /Al ⁱ Bu ₃ / ^t BuONa	65	>98:2:0

Data is representative of typical yields and selectivities reported for this type of reaction.

Experimental Protocol

Materials:

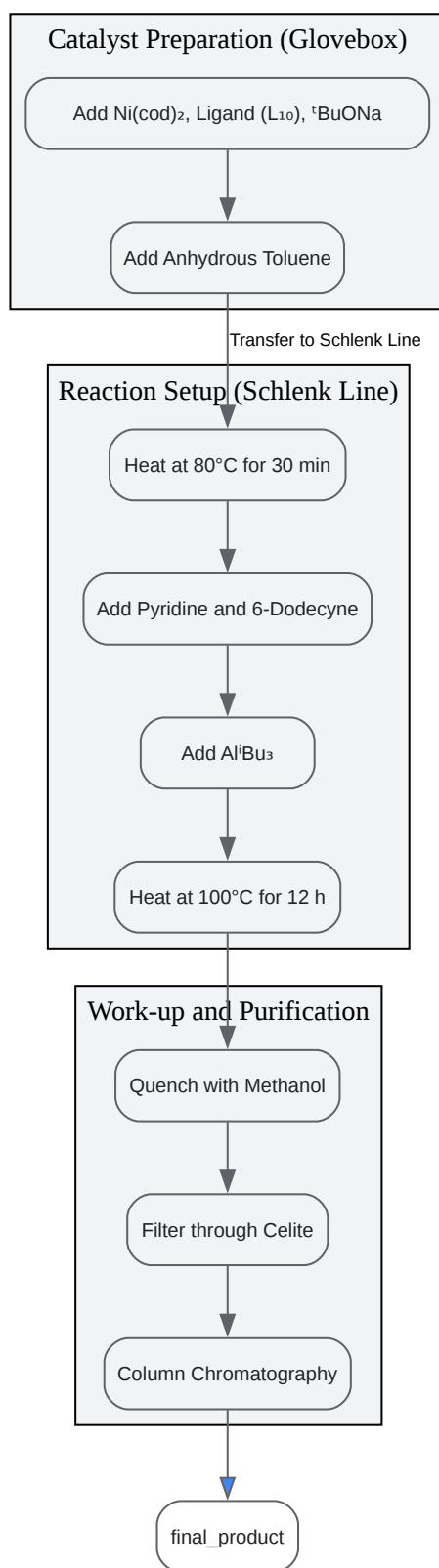
- **6-Dodecyne** (C₁₂H₂₂)
- Substituted Pyridine
- Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂]
- Bifunctional NHC ligand (L₁₀)
- Triisobutylaluminium (AlⁱBu₃)
- Sodium tert-butoxide (^tBuONa)
- Anhydrous Toluene
- Standard Schlenk line and glassware

- Magnetic stirrer and heating block

Procedure:

- **Catalyst Preparation:** In a nitrogen-filled glovebox, to an oven-dried Schlenk tube equipped with a magnetic stir bar, add $\text{Ni}(\text{cod})_2$ (0.08 mmol, 20 mol%), the bifunctional NHC ligand L_{10} (0.08 mmol, 20 mol%), and sodium tert-butoxide (0.10 mmol, 25 mol%). Add 1.0 mL of anhydrous toluene.
- **Reaction Mixture Assembly:** Seal the Schlenk tube, remove it from the glovebox, and place it on a Schlenk line. Heat the mixture at 80 °C for 30 minutes.
- **Substrate Addition:** After cooling to room temperature, add the pyridine substrate (0.40 mmol, 1.0 equiv) and **6-dodecyne** (1.20 mmol, 3.0 equiv) to the reaction mixture under a positive pressure of nitrogen.
- **Initiation:** Add triisobutylaluminium (0.08 mmol, 20 mol%) to the mixture.
- **Reaction:** Place the sealed Schlenk tube in a preheated heating block at 100 °C and stir for 12 hours.
- **Work-up:** After cooling to room temperature, quench the reaction by the slow addition of 2 mL of methanol. Dilute the mixture with 10 mL of ethyl acetate and filter through a pad of celite.
- **Purification:** Concentrate the filtrate under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired C3-alkenylated pyridine product. The ratio of isomers is determined by ^1H NMR spectroscopy.

Experimental Workflow



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Workflow for Ni-Catalyzed C3-H Alkenylation of Pyridines.

Application 2: Cobalt-Catalyzed Synthesis of Quinolines

Quinolines are a class of nitrogen-containing heterocyclic compounds that are prevalent in pharmaceuticals, agrochemicals, and natural products. A cobalt-catalyzed redox-neutral annulation of anilides with internal alkynes, such as **6-dodecyne**, provides an efficient and atom-economical route to substituted quinolines.^{[1][2]} This method avoids the use of harsh reagents and offers a straightforward approach to constructing the quinoline core.

Quantitative Data

Entry	Anilide Substrate	Alkyne	Catalyst System	Yield (%)
1	Acetanilide	6-Dodecyne	Co(OAc) ₂ /dppp/Zn(OTf) ₂	88
2	4-Methylacetanilide	6-Dodecyne	Co(OAc) ₂ /dppp/Zn(OTf) ₂	92
3	4-Methoxyacetanilide	6-Dodecyne	Co(OAc) ₂ /dppp/Zn(OTf) ₂	85
4	4-Chloroacetanilide	6-Dodecyne	Co(OAc) ₂ /dppp/Zn(OTf) ₂	76

Data is representative of typical yields reported for this type of reaction.

Experimental Protocol

Materials:

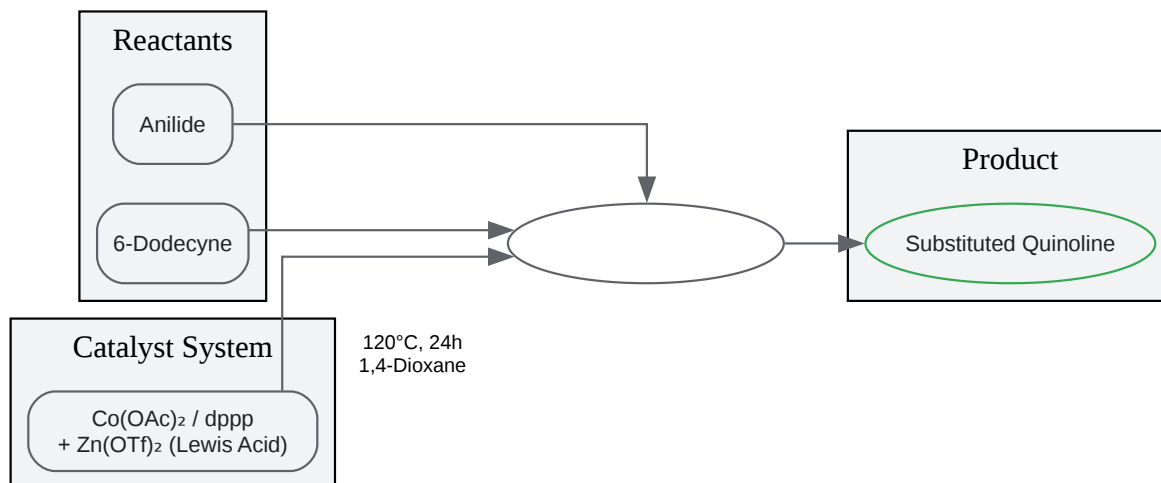
- **6-Dodecyne** (C₁₂H₂₂)
- Substituted Anilide
- Cobalt(II) acetate [Co(OAc)₂]

- 1,3-Bis(diphenylphosphino)propane (dppp)
- Zinc trifluoromethanesulfonate [Zn(OTf)₂]
- Anhydrous 1,4-Dioxane
- Standard Schlenk tube and glassware
- Magnetic stirrer and heating block

Procedure:

- **Reaction Setup:** To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the anilide substrate (0.5 mmol, 1.0 equiv), Co(OAc)₂ (0.025 mmol, 5 mol%), dppp (0.03 mmol, 6 mol%), and Zn(OTf)₂ (0.1 mmol, 20 mol%).
- **Solvent and Reagent Addition:** Evacuate and backfill the Schlenk tube with nitrogen three times. Add 2.0 mL of anhydrous 1,4-dioxane followed by **6-dodecyne** (0.6 mmol, 1.2 equiv) via syringe.
- **Reaction:** Seal the Schlenk tube and place it in a preheated heating block at 120 °C. Stir the reaction mixture for 24 hours.
- **Work-up:** After cooling to room temperature, dilute the reaction mixture with 15 mL of ethyl acetate and pass it through a short plug of silica gel, eluting with further ethyl acetate.
- **Purification:** Concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired substituted quinoline.

Reaction Pathway



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References

- 1. Cobalt-catalyzed synthesis of quinolines from the redox-neutral annulation of anilides and alkynes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Cobalt-catalyzed synthesis of quinolines from the redox-neutral annulation of anilides and alkynes [ouci.dntb.gov.ua]
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